4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone
Description
4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone is a heterocyclic ketone featuring an isoxazole ring substituted with methyl groups at the 3- and 5-positions, linked to a 2-butanone moiety. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
19788-38-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)4-5-9-7(2)10-12-8(9)3/h4-5H2,1-3H3 |
InChI Key |
TVVQTAUXLCCPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed for the synthesis of oxazole derivatives .
Industrial Production Methods
Industrial production of oxazole derivatives, including 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1,2-oxazol-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethylformamide for formylation, and reducing agents for reduction reactions. Electrophilic aromatic substitution often requires electron-donating groups to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, formylation with dimethylformamide yields 2-formyloxazole .
Scientific Research Applications
4-(dimethyl-1,2-oxazol-4-yl)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various chemical entities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to enzymes and receptors, thereby modulating their functions. For instance, oxazole derivatives have been shown to inhibit certain enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
Structural Analogs from Literature
The following compounds (Table 1) share structural similarities with 4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone, particularly in isoxazole substitution patterns or backbone functional groups:
Table 1: Key Structural Analogs
Substituent Effects on Reactivity and Properties
- The 4-position substitution on the isoxazole in the target compound may alter electronic distribution compared to 5-position substitution in I-6373/I-6473, affecting dipole moments and solubility.
Functional Groups :
- The ketone in the target compound offers a reactive site for derivatization (e.g., condensation reactions) absent in ester-containing analogs like I-6373 or I-6473.
- Ester groups in analogs may confer higher hydrolytic instability under acidic/basic conditions compared to the ketone .
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